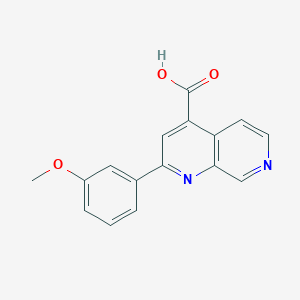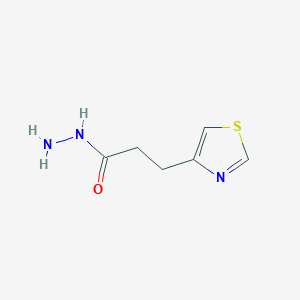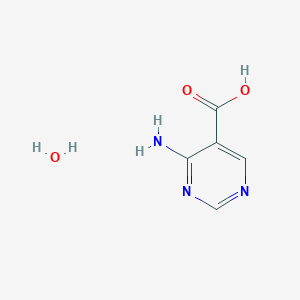
(11-((4-Hydroxy-3-methoxybenzoyl)oxy)undecyl)triphenylphosphonium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(11-((4-Hydroxy-3-methoxybenzoyl)oxy)undecyl)triphenylphosphonium is a complex organic compound that features a triphenylphosphonium group attached to an undecyl chain, which is further linked to a 4-hydroxy-3-methoxybenzoyl moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (11-((4-Hydroxy-3-methoxybenzoyl)oxy)undecyl)triphenylphosphonium typically involves a multi-step process:
Formation of the Undecyl Chain: The undecyl chain can be synthesized through a series of reactions starting from simpler hydrocarbons.
Attachment of the Triphenylphosphonium Group: This step involves the reaction of the undecyl chain with triphenylphosphine under specific conditions to form the triphenylphosphonium salt.
Coupling with 4-Hydroxy-3-methoxybenzoyl: The final step involves the esterification of the undecyl chain with 4-hydroxy-3-methoxybenzoyl chloride in the presence of a base to yield the desired compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions
(11-((4-Hydroxy-3-methoxybenzoyl)oxy)undecyl)triphenylphosphonium can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzoyl moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or nucleophiles can be used under controlled conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction could result in alcohols or alkanes.
科学的研究の応用
(11-((4-Hydroxy-3-methoxybenzoyl)oxy)undecyl)triphenylphosphonium has several applications in scientific research:
Chemistry: It can be used as a reagent or intermediate in organic synthesis.
Biology: The compound may be utilized in studies involving cellular uptake and mitochondrial targeting due to the triphenylphosphonium group.
Industry: It can be used in the development of new materials and chemical processes.
作用機序
The mechanism by which (11-((4-Hydroxy-3-methoxybenzoyl)oxy)undecyl)triphenylphosphonium exerts its effects involves its ability to interact with cellular membranes and organelles. The triphenylphosphonium group facilitates the compound’s uptake into cells, particularly targeting mitochondria. This targeting is due to the lipophilic cationic nature of the triphenylphosphonium group, which allows it to accumulate in the negatively charged mitochondrial matrix.
類似化合物との比較
Similar Compounds
- (10-(4-Hydroxy-3-methoxybenzoyl)decyl)triphenylphosphonium
- (12-(4-Hydroxy-3-methoxybenzoyl)dodecyl)triphenylphosphonium
Uniqueness
(11-((4-Hydroxy-3-methoxybenzoyl)oxy)undecyl)triphenylphosphonium is unique due to its specific chain length and the presence of the 4-hydroxy-3-methoxybenzoyl moiety. This combination provides distinct physicochemical properties and biological activities compared to its analogs.
特性
分子式 |
C37H44O4P+ |
|---|---|
分子量 |
583.7 g/mol |
IUPAC名 |
11-(4-hydroxy-3-methoxybenzoyl)oxyundecyl-triphenylphosphanium |
InChI |
InChI=1S/C37H43O4P/c1-40-36-30-31(26-27-35(36)38)37(39)41-28-18-7-5-3-2-4-6-8-19-29-42(32-20-12-9-13-21-32,33-22-14-10-15-23-33)34-24-16-11-17-25-34/h9-17,20-27,30H,2-8,18-19,28-29H2,1H3/p+1 |
InChIキー |
IPYVPVIBAGRGSO-UHFFFAOYSA-O |
正規SMILES |
COC1=C(C=CC(=C1)C(=O)OCCCCCCCCCCC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![2-Bromo-8-(4-chlorophenoxy)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B12955708.png)
![(E)-methyl 2-[phthalimidooxymethylphenyl]-3-methoxypropenoate](/img/structure/B12955723.png)



![(1S,2R,4S,6S)-3,7-dioxatricyclo[4.3.0.02,4]nonan-8-one](/img/structure/B12955748.png)


